3-Bromo-5-chloro-tert-butylbenzene

Lipophilicity Drug Discovery LogP

3-Bromo-5-chloro-tert-butylbenzene (IUPAC: 1-bromo-3-tert-butyl-5-chlorobenzene) is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₁₂BrCl and a molecular weight of 247.56 g/mol. It belongs to the class of differentially halogenated tert-butylbenzene intermediates, characterized by a sterically demanding tert-butyl group at the 1-position and two distinct halogen atoms (bromine at the 3-position, chlorine at the 5-position) on the aromatic ring.

Molecular Formula C10H12BrCl
Molecular Weight 247.56 g/mol
Cat. No. B7984387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-tert-butylbenzene
Molecular FormulaC10H12BrCl
Molecular Weight247.56 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C10H12BrCl/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
InChIKeySAYKHJKPYKRMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-tert-butylbenzene (CAS 1263377-20-3): A Key Halogenated tert-Butylbenzene Building Block for Selective Cross-Coupling and Drug Discovery


3-Bromo-5-chloro-tert-butylbenzene (IUPAC: 1-bromo-3-tert-butyl-5-chlorobenzene) is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₁₂BrCl and a molecular weight of 247.56 g/mol . It belongs to the class of differentially halogenated tert-butylbenzene intermediates, characterized by a sterically demanding tert-butyl group at the 1-position and two distinct halogen atoms (bromine at the 3-position, chlorine at the 5-position) on the aromatic ring. This substitution pattern enables sequential, chemoselective cross-coupling reactions, while the bulky tert-butyl substituent profoundly influences physicochemical properties, steric shielding, and metabolic fate compared to simple methyl-substituted analogs .

Why 3-Bromo-5-chloro-tert-butylbenzene Cannot Be Simply Swapped for 3-Bromo-5-chlorotoluene or Other In-Class Analogs


The substitution of a tert-butyl group for a methyl, ethyl, or other alkyl moiety on a halogenated benzene ring is not a conservative structural change; it fundamentally alters the compound's lipophilicity, steric profile, electronic properties, and metabolic vulnerability. These differences cascade into measurable variations in reaction kinetics, regioselectivity, and the pharmacokinetic attributes of downstream products [1]. Consequently, 3-Bromo-5-chloro-tert-butylbenzene cannot be considered a drop-in replacement for 3-Bromo-5-chlorotoluene or other in-class analogs in synthetic protocols or drug discovery programs without re-optimization. The quantitative evidence below delineates where these differences are substantial enough to dictate compound selection.

Quantitative Evidence Guide: How 3-Bromo-5-chloro-tert-butylbenzene Differentiates from 3-Bromo-5-chlorotoluene and Other Analogs


Lipophilicity (LogP) Elevation: Tert-Butyl vs. Methyl Substituent

The replacement of the methyl group in 3-Bromo-5-chlorotoluene with a tert-butyl group in 3-Bromo-5-chloro-tert-butylbenzene increases the computed octanol-water partition coefficient (LogP) by approximately 0.8–1.0 log units, moving the compound from moderate to high lipophilicity. This shift has direct consequences for membrane permeability, protein binding, and metabolic clearance in medicinal chemistry programs .

Lipophilicity Drug Discovery LogP

Physical Property Divergence: Boiling Point, Flash Point, and Density Compared to the Methyl Analog

The introduction of the tert-butyl group substantially alters the bulk physical properties relative to the methyl analog. The target compound exhibits a higher computed boiling point and flash point, and a lower density, which affect distillation, storage, and handling in both laboratory and pilot-plant settings .

Physicochemical Properties Process Chemistry Safety

Steric Bulk Differentiation: Impact on Reaction Regioselectivity and Cross-Coupling Rates

The tert-butyl group imposes substantially greater steric hindrance than a methyl group. Quantitatively, the Taft steric parameter (Es) for tert-butyl is approximately -1.54 (methyl = 0.00 on the same scale), reflecting a steric demand that can decelerate reactions at proximal positions or redirect electrophilic attack to less hindered sites. In Pd-catalyzed cross-coupling, this steric bulk deactivates the adjacent C–Br and C–Cl bonds toward oxidative addition, necessitating higher catalyst loadings or specialized ligands [1][2]. The classic halogenation study of tert-butylbenzene by Brown and Stock (JACS, 1959) demonstrated that electrophilic substitution occurs almost exclusively at the para position due to steric shielding of the ortho sites, a regiochemical outcome that differs markedly from toluene [3].

Steric Hindrance Cross-Coupling Regioselectivity

Metabolic Stability at the Benzylic Position: Resistance to CYP450-Mediated Oxidation

A critical liability of methyl-substituted aromatics in drug discovery is CYP450-mediated benzylic hydroxylation, which can lead to rapid clearance or toxic metabolite formation. The tert-butyl group in 3-Bromo-5-chloro-tert-butylbenzene lacks benzylic hydrogen atoms entirely, rendering it inert to classical benzylic oxidation pathways. This is a well-established principle of organic chemistry: tert-butylbenzene does not react with KMnO₄ or undergo radical benzylic bromination, whereas toluene and its derivatives readily undergo these transformations [1][2]. For a halogenated building block used to construct drug candidates, this inherent metabolic resistance at the tert-butyl position can translate into prolonged half-life and reduced toxic metabolite burden in downstream compounds, provided the rest of the molecule is appropriately designed [3].

Metabolic Stability CYP450 Drug Metabolism

Sequential Cross-Coupling Chemoselectivity: Bromine vs. Chlorine Reactivity in the Presence of a tert-Butyl Group

The simultaneous presence of bromine and chlorine atoms on the same aromatic ring enables sequential, chemoselective cross-coupling. Under standard Pd-catalyzed conditions, oxidative addition to the C–Br bond occurs preferentially over the C–Cl bond (relative reactivity Br > Cl), allowing for the programmed introduction of two different nucleophiles in a single synthetic sequence. The electron-donating tert-butyl group further modulates this selectivity by deactivating both halogens toward oxidative addition, but the differential between Br and Cl is maintained. This strategy has been demonstrated for bromo-chloroarenes in one-pot sequential Heck and Suzuki couplings using Pd nanoparticles, yielding unsymmetrically substituted arenes in good yields [1][2].

Suzuki Coupling Chemoselectivity Palladium Catalysis

Documented Application of the Methyl Analog in HIV NNRTI Discovery: A Benchmark for the Tert-Butyl Variant

3-Bromo-5-chlorotoluene has a documented role as a key reagent in the synthesis of benzophenone-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a program that identified potent next-generation antiviral compounds through extensive structure-activity relationship studies [1]. The tert-butyl analog, 3-Bromo-5-chloro-tert-butylbenzene, presents an opportunity to explore the same benzophenone scaffold with systematically altered lipophilicity, steric bulk, and metabolic stability—parameters that are critical for antiviral drug optimization. While no published studies directly evaluating the tert-butyl analog in this context were identified, the well-characterized SAR of the benzophenone series provides a rational basis for its evaluation as a building block that could yield analogs with improved pharmacokinetic profiles [2].

HIV NNRTI Benzophenone Antiviral

Best Research and Industrial Application Scenarios for 3-Bromo-5-chloro-tert-butylbenzene


Medicinal Chemistry: Synthesis of Metabolically Stabilized Drug Candidates

In drug discovery programs targeting indications where benzylic oxidation is a known metabolic liability, 3-Bromo-5-chloro-tert-butylbenzene serves as a privileged building block. The absence of benzylic hydrogens eliminates a major site of CYP450-mediated hydroxylation, a vulnerability present in the methyl analog . The elevated LogP (4.4 vs. ~3.5) further biases derived compounds toward higher membrane permeability, which can be advantageous for CNS targets or intracellular pathogens. The two halogens enable sequential Suzuki couplings to rapidly construct diverse biaryl libraries with systematic variation at both positions [1].

Process Chemistry: Safer Handling in Scale-Up Operations

The significantly higher flash point of 3-Bromo-5-chloro-tert-butylbenzene (132.3 °C vs. 101.5 °C for the methyl analog) places it in a more favorable safety classification for transport and large-scale handling . The lower density (1.3 vs. 1.535 g/cm³) facilitates phase separation during aqueous workup, reducing emulsion formation and improving recovery. For contract manufacturing organizations and kilo-lab operations, these physical property differences translate directly into reduced hazard classification burdens and improved process mass intensity [1].

Materials Science: Precursor for Sterically Shielded OLED and Electronic Materials

The bulky tert-butyl group suppresses intermolecular π-π stacking in solid-state materials, a desirable feature for organic light-emitting diode (OLED) emitters and charge-transport materials where aggregation-caused quenching must be minimized. 3-Bromo-5-chloro-tert-butylbenzene provides a modular entry point into such materials through sequential cross-coupling of the bromine and chlorine handles, allowing the introduction of donor and acceptor moieties in a controlled spatial arrangement. The steric shielding of the tert-butyl group can also enhance the amorphous film stability of the resulting materials .

Agrochemical Intermediate: Lipophilic Building Block for Crop Protection Agents

The higher lipophilicity of the tert-butyl analog (LogP 4.4) aligns with the physicochemical requirements of many agrochemical active ingredients, where enhanced logP values correlate with improved cuticular penetration and phloem mobility in plants. As an intermediate for fungicides, herbicides, or insecticides, 3-Bromo-5-chloro-tert-butylbenzene offers a metabolically stable scaffold that can be elaborated through sequential halogen-selective coupling reactions to generate screening libraries of lipophilic analogs [1].

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